3-Chloro-2-(trifluoromethoxy)phenylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group and a trifluoromethoxy substituent on a phenyl ring. This compound has garnered attention due to its potential applications in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The molecular formula of 3-Chloro-2-(trifluoromethoxy)phenylboronic acid is C7H6BClF3O2, and it features a molecular weight of approximately 224.37 g/mol.
This compound is classified as a boronic acid derivative, which is a key class of compounds in organic chemistry used for the formation of carbon-carbon bonds. It can be sourced from various chemical suppliers and is often utilized in research laboratories for synthetic applications.
The synthesis of 3-Chloro-2-(trifluoromethoxy)phenylboronic acid typically involves several steps, including:
The molecular structure of 3-Chloro-2-(trifluoromethoxy)phenylboronic acid can be represented as follows:
This configuration allows for unique reactivity patterns, particularly in nucleophilic substitution and cross-coupling reactions .
3-Chloro-2-(trifluoromethoxy)phenylboronic acid primarily participates in cross-coupling reactions, notably:
These reactions are favored due to their ability to form biaryl compounds efficiently and selectively .
The mechanism of action for 3-Chloro-2-(trifluoromethoxy)phenylboronic acid in cross-coupling reactions can be outlined in several steps:
This mechanism highlights the critical role of palladium in facilitating carbon-carbon bond formation through intermediate complexes .
Relevant data regarding its spectral properties (IR, NMR) can provide insights into its structural characteristics .
3-Chloro-2-(trifluoromethoxy)phenylboronic acid finds numerous applications in scientific research:
The Miyaura borylation of 3-chloro-2-(trifluoromethoxy)phenyl halides with bis(pinacolato)diboron (B₂pin₂) enables high-yielding access to this sterically encumbered boronic acid. Key studies demonstrate that aryl bromides and chlorides bearing the ortho-trifluoromethoxy group undergo efficient borylation using Pd(OAc)₂ (1–2 mol%) with SPhos or XPhos ligands (4 mol%) in dioxane at 80–110°C. KOAc serves as a mild base, preventing protodeboronation while facilitating transmetalation [2] [7]. For solid-state substrates, mechanochemical ball milling at 30 Hz with Pd(OAc)₂/t-Bu₃P·HBF₄ achieves 92% yield within 10 minutes at 60°C, bypassing solvent constraints [7]. This method is particularly effective for halogen retention, as the chloro substituent remains intact under optimized conditions [1].
Table 1: Optimized Conditions for Miyaura Borylation of 3-Chloro-2-(trifluoromethoxy)phenyl Halides
Precursor | Catalyst System | Ligand | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Aryl bromide | Pd(OAc)₂ (2 mol%) | XPhos | 110 | 2 | 89 |
Aryl chloride | Pd(OAc)₂ (2 mol%) | SPhos | 110 | 8 | 76 |
Aryl bromide | Pd(OAc)₂/t-Bu₃P·HBF₄ | None | 60 (ball mill) | 0.17 | 92 |
Ligand architecture critically governs catalytic activity in ortho-substituted aryl halide borylation. Bulky, electron-rich phosphines like XPhos and SPhos accelerate oxidative addition and stabilize Pd(0) intermediates, suppressing undesired homocoupling [7] [9]. For electron-deficient substrates (e.g., those with ortho-Cl), SPhos outperforms dppf and PCy₃, delivering yields >90% due to enhanced steric protection of the Pd center [7]. Recent advances utilize air-stable precatalysts like DMPDAB–Pd–MAH with PCy₃, enabling base-free borylation of sensitive enol carboxylates – a strategy adaptable to ortho-CF₃O aryl electrophiles [9]. Computational studies confirm that π-accepting ligands reduce the energy barrier for B–B bond cleavage, facilitating transmetalation at ambient temperatures [9].
Table 2: Ligand Impact on Borylation Efficiency
Ligand | Substrate Tolerance | Reaction Time | Yield Range (%) | Key Advantage |
---|---|---|---|---|
XPhos | Electron-neutral | 2–4 h | 80–95 | High steric bulk |
SPhos | Electron-deficient | 4–8 h | 75–92 | Balanced sterics/electronics |
t-Bu₃P | Solid substrates | 10 min | 85–93 | Rapid activation (ball milling) |
Visible-light-mediated borylation provides a sustainable alternative to Pd catalysis for synthesizing 3-chloro-2-(trifluoromethoxy)phenylboronic acid. Using 1 mol% Ir(ppy)₃ photocatalyst and 1.2 equiv B₂pin₂ in THF, chloroarenes undergo single-electron reduction to aryl radicals, which abstract boryl groups from B₂pin₂ at ambient temperature [3] [6]. The ortho-trifluoromethoxy group enhances substrate reactivity via radical stabilization, achieving 65–78% yields. Additives like DIPEA (diisopropylethylamine) quench boronate intermediates, minimizing boroxine formation [6].
Super electron donors (SEDs) like LiNaph or LiTMP facilitate Birch-type reduction of chloroarenes, generating aryl anions that attack electrophilic boron reagents. For ortho-CF₃O substrates, lithiation at −78°C in THF followed by B(OMe)₃ quenching yields boronic acids after acidic workup [3]. This approach avoids halogen scrambling observed in Pd-based methods when multiple halogens are present.
Industrial-scale production leverages microreactor technology to overcome exothermicity challenges in lithiation-borylation. A patented protocol involves:
Regiocontrol in polyhalogenated precursors relies on electronic and steric differentiation of C–X bonds. In 2,3-dichloro-1-(trifluoromethoxy)benzene, the ortho-chloro group undergoes selective Miyaura borylation due to lower steric hindrance versus meta-Cl [1] [7]. Alternatively, halogen dance rearrangement directs lithiation to the meta position:
Table 3: Regioselective Borylation Strategies for Polyhalogenated Substrates
Substrate | Strategy | Regioselectivity | Yield (%) | Key Parameter |
---|---|---|---|---|
2,3-Dichloro-1-(trifluoromethoxy)benzene | Steric control | Ortho-borylation | 82 | Pd/XPhos, KOAc, 90°C |
1,3-Dichloro-2-(trifluoromethoxy)benzene | Halogen dance | Meta-borylation | 75 | LiTMP, B(ⁱPrO)₃, −78°C → −20°C |
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